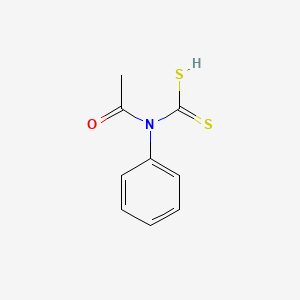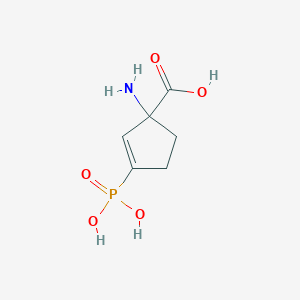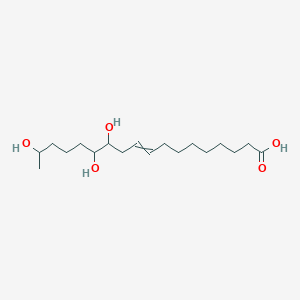
Carbamodithioic acid, acetylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, acetylphenyl- is an organic compound belonging to the class of dithiocarbamic acids. This compound is characterized by the presence of a thiocarbonyl and thiol group, replacing the oxo and hydroxy groups in carbamic acid . It is derived from thiourea and has significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, acetylphenyl- can be synthesized through the reaction of thiourea with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolve thiourea in a suitable solvent like ethanol.
- Add acetyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Filter the precipitated product and wash it with cold ethanol to obtain pure carbamodithioic acid, acetylphenyl-.
Industrial Production Methods
Industrial production of carbamodithioic acid, acetylphenyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, acetylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiourea derivatives.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Carbamodithioic acid, acetylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the production of pesticides, fungicides, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of carbamodithioic acid, acetylphenyl- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It affects metabolic pathways by altering the activity of key enzymes involved in processes like oxidative stress response and cell signaling.
Comparison with Similar Compounds
Carbamodithioic acid, acetylphenyl- can be compared with other dithiocarbamic acids:
Carbamodithioic acid, ammonium salt: Similar in structure but used primarily as a metal precipitant.
Thiocarbamic acid: Shares the thiocarbonyl group but differs in its reactivity and applications.
Uniqueness
Carbamodithioic acid, acetylphenyl- stands out due to its acetyl group, which imparts unique reactivity and biological activity, making it valuable in diverse research and industrial applications.
Similar Compounds
- Carbamodithioic acid, ammonium salt
- Thiocarbamic acid
- Dithiocarbamic acid
Properties
CAS No. |
219873-44-6 |
|---|---|
Molecular Formula |
C9H9NOS2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
acetyl(phenyl)carbamodithioic acid |
InChI |
InChI=1S/C9H9NOS2/c1-7(11)10(9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
InChI Key |
RKGIUVXUIMIBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)




![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)



![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)



![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
